What exactly is Fluclotizolam?
Fluclotizolam is a thienotriazolodiazepine derivative first synthesized in 1979 but never marketed. It was then advertised as a design drug, first identified in 2017.
Uses of Fluclotizolam
Fluclotizolam is an innovative benzodiazepine that affects the nervous system's central part. It is considered a derivative of Etizolam, a prevalent drug within the same category. Etizolam is mainly utilized in other nations as anti-anxiety medicine and is available for purchase. Fluclotizolam can be three times more potent than Etizolam; however, its effects last only half as long and typically last up to 6 hours. It's almost like flour. It's also been consumed as a liquid.
The effects of Fluclotizolam
We know that it's a benzodiazepine relaxing agent that can cause insomnia in users. It's also not a minor anxiolytic-like other benzo/thienodiazepines. Fluclotizolam can be a nervous system depressant, triggering "blackouts."The drug is a hypnotic agent that can be hypnotizing, with 0.5 mg as the typical dose taken via a blotter soaked with liquid.
The history of Fluclotizolam
Fluclotizolam was initially synthesized around 1979 in Hoffmann La Roche, Inc. and then patent-pending. The drug became available through black market sales in 2017 as a legal "research chemical.
Fluclotizolam
CAS No.: 54123-15-8
Cat. No.: VC7829685
Molecular Formula: C15H10ClFN4S
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54123-15-8 |
|---|---|
| Molecular Formula | C15H10ClFN4S |
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | 4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
| Standard InChI | InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 |
| Standard InChI Key | ZDYRCUZZLRLMHG-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F |
| Canonical SMILES | CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Fluclotizolam’s molecular formula is C₁₅H₁₀ClFN₄S, with a molecular weight of 332.78 g/mol . Its IUPAC name is 2-chloro-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1, triazolo[4,3-a] diazepine, reflecting its fused heterocyclic structure. Key features include:
-
A thieno[3,2-f] ring fused to a triazolo[4,3-a] diazepine backbone.
-
Substituents: a 2-fluorophenyl group at position 4, a chlorine atom at position 2, and a methyl group at position 9 .
Table 1: Physicochemical Properties of Fluclotizolam
| Property | Value |
|---|---|
| Boiling Point | 524.0 ± 60.0 °C (Predicted) |
| Density | 1.57 ± 0.1 g/cm³ (Predicted) |
| Solubility | DMF: 5 mg/ml; DMSO: 5 mg/ml |
| pKa | 2.01 ± 0.40 (Predicted) |
| λmax (UV Absorption) | 241 nm |
The crystalline solid exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), crucial for analytical standardization .
Synthetic History and Analogues
First synthesized in 1979, fluclotizolam remained a research compound until its illicit appearance in 2017 . It belongs to the thienotriazolodiazepine subclass, distinct from triazolobenzodiazepines like alprazolam due to its thiophene ring substitution . Structural analogs include clobromazolam and flualprazolam, which share high predicted GABAₐ receptor binding affinity .
Pharmacological Profile
Mechanism of Action
Like classical benzodiazepines, fluclotizolam potentiates GABAergic neurotransmission by binding to the α-γ subunit interface of GABAₐ receptors . Quantitative structure-activity relationship (QSAR) models predict a binding affinity (pKi) of 10.13–10.14 for fluclotizolam, comparable to clobromazolam and flualprazolam . This high affinity suggests potent anxiolytic and sedative effects, albeit with increased overdose risk .
| Compound | Blood-to-Plasma Ratio | Predicted GABAₐ pKi |
|---|---|---|
| Fluclotizolam | N/A | 10.13–10.14 |
| Clobromazolam | 1.18 | 10.14 |
| Flualprazolam | 0.59 | 10.13 |
Toxicological Implications
Acute Toxicity
Case reports associate fluclotizolam with:
-
Central Nervous System Depression: Drowsiness, ataxia, and respiratory depression .
-
Synergistic Effects: Potentiation of opioid-induced respiratory depression, noted in polydrug fatalities .
A 2021 review of 44 emergency department admissions linked fluclotizolam to lethargy and slurred speech at urine concentrations of 72.1 ng/ml .
Chronic Use and Dependence
Animal studies suggest rapid tolerance development due to GABAₐ receptor downregulation . Human data are sparse, but discontinuation after prolonged use may precipitate withdrawal syndromes akin to alprazolam .
Regulatory and Forensic Considerations
Detection Challenges
Fluclotizolam’s low therapeutic index and lack of standardized immunoassays complicate forensic detection . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard .
Research Gaps and Future Directions
Key unanswered questions include:
-
Dose-Response Relationships: Human studies are needed to establish safe thresholds.
-
Metabolic Pathways: Elucidating metabolites for improved toxicological screening.
-
Long-Term Neuroadaptations: Impact on GABAₐ receptor plasticity and cognitive function.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume